N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
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Overview
Description
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that features a benzofuran moiety, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:
Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form benzofuran-2-carbonyl chloride.
Amidation Reaction: The benzofuran-2-carbonyl chloride is then reacted with p-toluidine (p-tolylamine) in the presence of a base such as triethylamine to form N-(benzofuran-2-carbonyl)-N-(p-tolyl)amine.
Formation of Piperidine-1-carboxamide: The N-(benzofuran-2-carbonyl)-N-(p-tolyl)amine is then reacted with piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Benzofuran-2,3-dione.
Reduction: N-(benzofuran-2-yl)-N-(p-tolyl)piperidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(benzofuran-2-carbonyl)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(benzofuran-2-carbonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide is unique due to the combination of its benzofuran, piperidine, and carboxamide groups, which confer specific chemical and biological properties. The presence of the p-tolyl group can enhance its lipophilicity and potentially improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-9-11-18(12-10-16)24(22(26)23-13-5-2-6-14-23)21(25)20-15-17-7-3-4-8-19(17)27-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQGFJQUXHXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC3=CC=CC=C3O2)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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